molecular formula C17H21NO3S B2802168 Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448037-61-3

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2802168
CAS No.: 1448037-61-3
M. Wt: 319.42
InChI Key: CILHBRIHWUTPAJ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a phenylsulfonyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: Starting with cyclohexanone, the cyclohexene ring can be formed through a dehydrogenation reaction.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a suitable precursor with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the cyclohexene, phenylsulfonyl, and pyrrolidine moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced cyclohexane derivatives.

    Substitution: Formation of substituted phenylsulfonyl derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
  • Cyclohex-2-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Uniqueness

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the cyclohexene ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-17(14-7-3-1-4-8-14)18-12-11-16(13-18)22(20,21)15-9-5-2-6-10-15/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHBRIHWUTPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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